Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate

Vue d'ensemble

Description

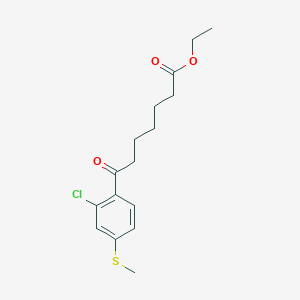

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate is an organic compound with a complex structure, characterized by the presence of a chloro-substituted phenyl ring and a heptanoate ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate typically involves multi-step organic reactions. One common method includes the alkylation of a chloro-substituted phenyl ring with a heptanoate ester. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Applications De Recherche Scientifique

Biological Activities

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate has shown promising biological activities that warrant further exploration:

- Antimicrobial Activity :

-

Anticancer Properties :

- In vitro studies have assessed the anticancer efficacy of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Certain derivatives of this compound have shown IC50 values below 20 µM, suggesting potent anticancer activity attributed to mechanisms like oxidative stress induction leading to cell death .

-

Neuroprotective Effects :

- Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. They have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the chloro and methylthio groups onto the phenyl ring. The detailed synthetic pathway is crucial for optimizing yield and purity for research applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ethyl derivatives against pathogenic strains, revealing significant inhibition rates that suggest potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, related compounds were tested against human cancer cell lines. Findings indicated that certain derivatives exhibited potent anticancer activity through mechanisms involving oxidative stress induction.

Data Summary Table

Mécanisme D'action

The mechanism by which Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. The chloro and methylthio groups may play a role in binding to enzymes or receptors, influencing biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 7-(2-Bromo-4-(methylthio)phenyl)-7-oxoheptanoate

- Ethyl 7-(2-Chloro-4-(ethylthio)phenyl)-7-oxoheptanoate

- Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxooctanoate

Uniqueness

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methylthio groups on the phenyl ring, along with the heptanoate ester, makes it a versatile compound for various applications.

Activité Biologique

Ethyl 7-(2-chloro-4-(methylthio)phenyl)-7-oxoheptanoate is a synthetic organic compound characterized by its unique molecular structure, which includes a heptanoate backbone and a chloro-methylthio-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 328.86 g/mol . This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Structural Formula

The compound can be represented by the following structural formula:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 328.86 g/mol |

| Chemical Formula | |

| CAS Number | 951891-22-8 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies involving animal models have suggested that it can reduce inflammation markers, likely through the inhibition of pro-inflammatory cytokines. This property positions it as a candidate for further research in inflammatory disease management .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer cell lines. Preliminary findings indicate that it may induce apoptosis in specific cancer cell types, making it a subject of interest for developing new anticancer therapies. The compound's ability to target cancer cells while sparing normal cells is a crucial aspect of its potential therapeutic use .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema in rats compared to the control group. This reduction was associated with decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent .

Case Study 3: Cytotoxic Assessment

A recent investigation into the cytotoxic effects on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation, demonstrating significant cytotoxicity at concentrations above 50 µM .

Propriétés

IUPAC Name |

ethyl 7-(2-chloro-4-methylsulfanylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO3S/c1-3-20-16(19)8-6-4-5-7-15(18)13-10-9-12(21-2)11-14(13)17/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKOPJMMKQGXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301216641 | |

| Record name | Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-97-8 | |

| Record name | Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.